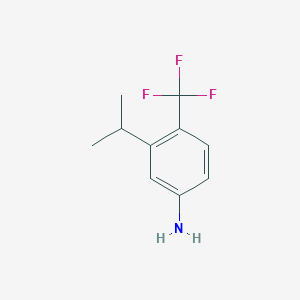![molecular formula C20H15FN2O4S B2474903 4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-97-3](/img/structure/B2474903.png)
4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves treating a solution of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in THF, MeOH, and water at room temperature with LiOH . The reaction mixture is stirred at room temperature for 1 hour, diluted with water, and acidified with HCl .科学的研究の応用
Organocatalytic Asymmetric Mannich Addition
Bing Li et al. (2019) explored the use of dibenzo[b,f][1,4]oxazepine scaffolds, significant in pharmacology, in an asymmetric Mannich reaction with 3-fluorooxindoles. This reaction created chiral tetrasubstituted C‒F stereocenters, which are crucial in medicinal chemistry due to their potential in drug development (Li, Lin, & Du, 2019).
Photodynamic Therapy Application
M. Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Bioactive Compounds
Lina M Acosta Quintero et al. (2019) discussed the synthesis of dibenzo[b,e]azepine and dibenzo[b,f]azocine ring systems, integral in forming bioactive compounds. These compounds have potential applications in pharmaceuticals due to their unique chemical structures (Quintero, Palma, Cobo, & Glidewell, 2019).
Development of COX-2 Inhibitors
Hiromasa Hashimoto et al. (2002) synthesized benzenesulfonamide derivatives to inhibit COX-2 enzymes. They found that the introduction of a fluorine atom increased COX-2 potency and selectivity, leading to potential therapeutic applications in treating conditions like rheumatoid arthritis (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Antifungal Applications
J. Sławiński et al. (2014) synthesized novel benzenesulfonamide derivatives showing significant growth-inhibitory activity against yeast-like fungi, suggesting their potential as new antifungal agents (Sławiński, Pogorzelska, Żołnowska, Kędzia, Ziółkowska-Klinkosz, & Kwapisz, 2014).
Asymmetric Transfer Hydrogenation
G. More and B. Bhanage (2017) reported on the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds. This method provided biologically active derivatives with high conversion and enantioselectivity, relevant in pharmaceutical synthesis (More & Bhanage, 2017).
作用機序
As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by blocking the action of dopamine, a neurotransmitter, at the D2 receptor . This can help to alleviate symptoms of disorders such as schizophrenia and bipolar disorder, which are thought to involve overactivity of dopamine in certain parts of the brain .
特性
IUPAC Name |
4-fluoro-3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-12-10-14(7-8-16(12)21)28(25,26)23-13-6-9-18-15(11-13)20(24)22-17-4-2-3-5-19(17)27-18/h2-11,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGSEXPRIMWNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

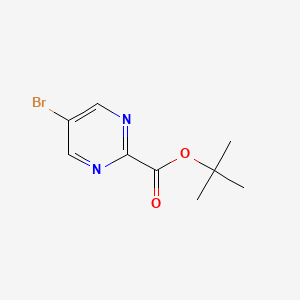
![3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)
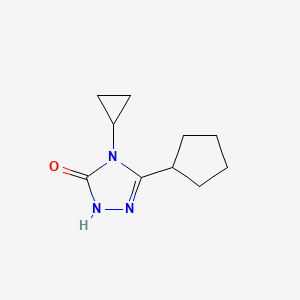
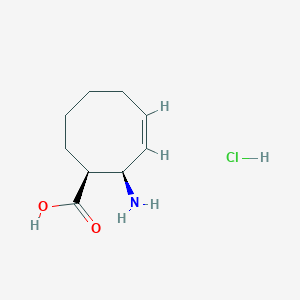
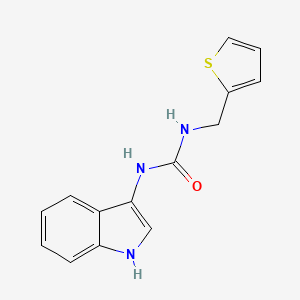
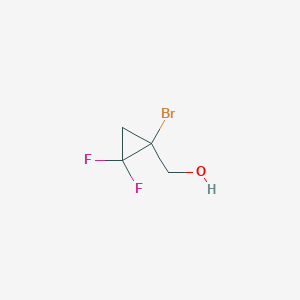
![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)
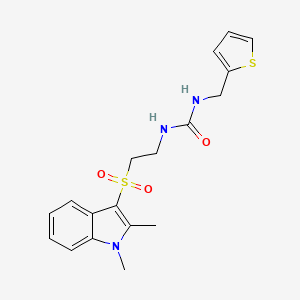
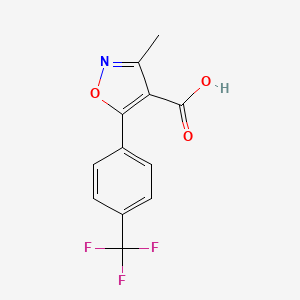


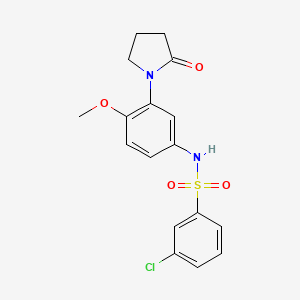
![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)
